N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline
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Description
Scientific Research Applications
Multidentate Ligands in Biomedical Applications
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline and similar compounds have been explored in the context of designing multidentate ligands. These ligands have shown promise in coordinating with rhenium cores, a process that is crucial for the development of radiopharmaceuticals used in diagnostic imaging and radiotherapy. Specifically, the interaction of these ligands with rhenium(I) and rhenium(V) cores has been investigated, elucidating their potential in biomedical applications such as in the creation of new diagnostic agents or therapeutic radiopharmaceuticals (Wang et al., 2017).
Organic Binary Solids in Nonlinear Optics (NLO)
Organic compounds related to this compound have been synthesized and characterized for their potential in nonlinear optics (NLO) applications. These compounds, synthesized as binary adducts with phenolic coformers, demonstrate the formation of polar crystals and exhibit promising properties for NLO applications, such as high thermal stability and transparency across a wide spectrum range, making them suitable for practical applications in the field of optics (Draguta et al., 2015).
Electrochromic Materials in Near-Infrared Region
Compounds structurally related to this compound have been synthesized and used to create novel electrochromic materials. These materials demonstrate significant potential in the near-infrared (NIR) region, displaying properties like high optical contrasts, coloration efficiencies, and fast switching speeds. Such materials are considered suitable for various electrochromic applications, especially in the NIR region, indicating their utility in advanced display technologies or smart windows (Li et al., 2017).
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c1-8-12(19(20)21)11(23-18-8)6-7-17-9-2-4-10(5-3-9)22-13(14,15)16/h2-7,17H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHYCUAFOMQSB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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